![molecular formula C24H29N5O2 B2579841 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide CAS No. 2034245-50-4](/img/structure/B2579841.png)
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide
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Description
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.529. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Toxicology
Studies on environmental exposure to various organic compounds, including organophosphorus and pyrethroid pesticides, investigate the extent of human exposure, particularly in vulnerable populations such as children. For instance, research conducted in South Australia assessed the environmental exposure to neurotoxic insecticides in preschool children, indicating widespread chronic exposure (Babina et al., 2012). Such studies are crucial for understanding the potential health risks associated with these compounds and developing public health policies to mitigate exposure.
Cancer Research
Investigations into the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods have provided valuable insights into human exposure to these compounds and their potential link to cancer (Ushiyama et al., 1991). This line of research is vital for assessing dietary risks and developing dietary guidelines to reduce cancer risk.
Pharmacokinetics and Drug Metabolism
Research on the disposition and metabolism of pharmaceutical compounds in humans is fundamental for drug development and safety assessment. For example, a study on the novel orexin receptor antagonist SB-649868 explored its pharmacokinetics in healthy subjects, providing essential data on its elimination and metabolic pathways (Renzulli et al., 2011). Such studies are crucial for determining the safety and efficacy of new drugs.
Neurotoxicology
Investigations into the effects of specific compounds on the nervous system, such as the study on chronic parkinsonism due to exposure to meperidine analogs, are crucial for understanding the neurotoxic potential of various substances (Langston et al., 1983). This research area is essential for identifying hazardous compounds and understanding the mechanisms of neurotoxicity.
properties
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-18-15-19(2)29(27-18)22-7-3-20(4-8-22)6-10-24(30)26-17-21-5-9-23(25-16-21)28-11-13-31-14-12-28/h3-5,7-9,15-16H,6,10-14,17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPQZQHKFBJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=CN=C(C=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide |
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